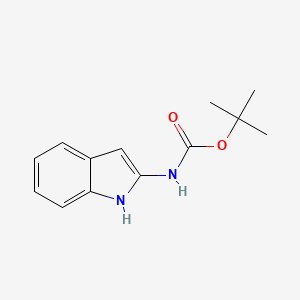

tert-Butyl 1H-indol-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1H-indol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPWHKOKZZKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 1H-indol-2-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Among its many derivatives, the 2-aminoindole motif is of particular interest, forming the core of numerous bioactive compounds.[1][2] However, the inherent reactivity of the 2-amino group presents a significant challenge in multi-step syntheses. This guide focuses on tert-Butyl 1H-indol-2-ylcarbamate , a key intermediate where the nucleophilic 2-amino function is masked by a tert-butyloxycarbonyl (Boc) protecting group. The strategic use of this compound allows for selective modification at other positions of the indole ring, unlocking complex molecular architectures for drug development and scientific research. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a stable, solid material under standard laboratory conditions. Its core properties are summarized below. While experimentally determined data for melting point and solubility are not widely published, estimations can be made based on closely related analogs and computational models.

| Property | Value | Source |

| CAS Number | 167954-49-6 | |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [3] |

| Molecular Weight | 232.28 g/mol | |

| Physical Form | Solid (Predicted) | N/A |

| Melting Point | 110-125 °C (Estimated) | [4] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. (Predicted) | [5][6] |

| XLogP3 | 2.4 - 2.6 (Predicted) | [7][8] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a two-stage process: first, the construction of the 2-aminoindole core, followed by the protection of the amino group.

Part A: Synthesis of the 2-Aminoindole Core

Historically, the synthesis of 2-aminoindoles was challenging. However, modern catalytic methods have made this scaffold readily accessible. Gold-catalyzed C-H annulation of sulfilimines with N-arylynamides and one-pot syntheses from anilines and ynamides are among the most efficient contemporary routes.[9][10][11] These methods offer high yields, mild reaction conditions, and broad substrate scope, avoiding the use of hazardous reagents like azides.[9]

Caption: Gold/Copper-catalyzed synthesis of the 2-aminoindole scaffold.

Part B: Boc Protection of 2-Aminoindole

The protection of the 2-amino group is crucial for preventing unwanted side reactions in subsequent synthetic steps. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its straightforward, acid-labile removal.[12] The reaction proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Sources

- 1. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 | CID 12504746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 10. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-indol-2-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 1H-indol-2-ylcarbamate, a key building block in medicinal chemistry and drug discovery. The 2-aminoindole scaffold is a privileged structure found in numerous biologically active compounds, and its protection with a tert-butoxycarbonyl (Boc) group is a critical step in the elaboration of more complex molecules. This document details a reliable synthetic pathway, from the preparation of the 2-aminoindole precursor to its subsequent Boc protection. Furthermore, a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and validation of this important synthetic intermediate.

Introduction: The Significance of 2-Aminoindoles and the Role of Boc Protection

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities. Among the various substituted indoles, 2-aminoindoles have garnered significant attention as key fragments in biologically active molecules, including inhibitors of kinases such as IKβ-kinase and phosphodiesterase-V.[1] The strategic placement of an amino group at the 2-position of the indole ring provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures.

To facilitate the selective modification of other positions on the 2-aminoindole scaffold or to prevent unwanted side reactions during subsequent synthetic steps, the protection of the nucleophilic amino group is often necessary. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its ease of introduction, stability under a broad range of reaction conditions (including basic, nucleophilic, and reductive conditions), and straightforward removal under mild acidic conditions.[2][3][4] The synthesis of this compound, therefore, represents a crucial transformation in the synthesis of many 2-aminoindole-based drug candidates.

This guide will first outline common strategies for the synthesis of the 2-aminoindole precursor, followed by a detailed, field-proven protocol for its Boc protection. The final section will be dedicated to the comprehensive characterization of the target compound, providing researchers with the necessary data to confirm its identity and purity.

Synthesis of the 2-Aminoindole Precursor

The synthesis of 2-aminoindoles can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring. Several modern approaches have been developed to provide efficient access to this important class of compounds.[5][6][7]

One common strategy involves the cyclization of appropriately substituted anilines. For instance, a one-pot synthesis of 2-aminoindoles has been developed involving the sequential Au(I)-catalyzed regioselective hydroamination and CuCl₂-mediated oxidative cyclization of anilines and ynamides.[6] Another powerful method is the gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides, which offers a facile approach using inexpensive and readily available starting materials.[5][7] Additionally, a one-pot, two-step method starting from 2-halonitrobenzenes and cyanoacetamides provides an efficient route to 2-aminoindole-3-carboxamides, which can be further elaborated.[1] A copper(I) iodide-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates also yields 2-aminoindole derivatives.[8]

For the purpose of this guide, we will consider the availability of 2-aminoindole as a starting material, as it is commercially available or can be synthesized using one of the established methods referenced above.

Synthesis of this compound

The protection of the 2-amino group of 1H-indol-2-amine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[9] The base serves to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated carbamate to yield the final product and tert-butanol.[3]

Experimental Protocol

Materials:

-

1H-Indol-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indol-2-amine (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following section details the expected analytical data for this compound based on the analysis of its functional groups and comparison with similar compounds.

Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Indole N-H | δ 8.0-9.0 ppm (broad singlet) |

| Aromatic C-H | δ 7.0-7.6 ppm (multiplets) | |

| Carbamate N-H | δ 6.5-7.5 ppm (broad singlet) | |

| Indole C3-H | δ 6.2-6.5 ppm (singlet or doublet) | |

| tert-Butyl C-H | δ ~1.5 ppm (singlet, 9H) | |

| ¹³C NMR | Carbamate C=O | δ ~153 ppm |

| Indole C2 | δ ~140 ppm | |

| Indole Aromatic C | δ 110-137 ppm | |

| tert-Butyl Quaternary C | δ ~80 ppm | |

| tert-Butyl Methyl C | δ ~28 ppm | |

| FT-IR (cm⁻¹) | Indole N-H Stretch | ~3400 cm⁻¹ |

| Carbamate N-H Stretch | ~3300 cm⁻¹ | |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2980-2930 cm⁻¹ | |

| Carbamate C=O Stretch | ~1700-1720 cm⁻¹ | |

| N-H Bend / C-N Stretch | ~1500-1530 cm⁻¹ | |

| C-O Stretch | ~1250 and ~1050 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M) | m/z = 232.12 |

| [M+H]⁺ | m/z = 233.13 | |

| [M+Na]⁺ | m/z = 255.11 | |

| [M-C₄H₈]⁺ | m/z = 177.07 | |

| [M-Boc+H]⁺ | m/z = 133.08 |

Detailed Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons on the indole ring will appear as a series of multiplets in the downfield region (7.0-7.6 ppm). The proton at the C3 position of the indole is anticipated to be a singlet or a small doublet around 6.2-6.5 ppm. The two N-H protons (one on the indole ring and one from the carbamate) are expected to be broad singlets, with their exact chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the carbamate group around 153 ppm. The quaternary carbon of the tert-butyl group should appear around 80 ppm, while the three methyl carbons will give a strong signal at approximately 28 ppm. The carbons of the indole ring will resonate in the 110-140 ppm range.

-

FT-IR Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups. A strong absorption band between 1700-1720 cm⁻¹ is characteristic of the carbamate C=O stretch.[10] N-H stretching vibrations for the indole and carbamate groups are expected in the region of 3300-3400 cm⁻¹. The aliphatic C-H stretching of the tert-butyl group will be observed around 2980 cm⁻¹.[10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₆N₂O₂. In addition to the molecular ion peak, characteristic fragmentation patterns for Boc-protected amines are expected, including the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).[3]

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By leveraging established methodologies for the synthesis of the 2-aminoindole precursor and its subsequent Boc protection, researchers can reliably access this valuable synthetic intermediate. The comprehensive characterization data provided herein serves as a benchmark for ensuring the identity and purity of the synthesized material. The protocols and analytical insights presented are intended to empower researchers in drug discovery and development to confidently utilize this compound in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

- Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330.

-

An efficient one-pot, two-step solution-phase synthetic method was developed to synthesize twenty-three 2-amino-indole-3-carboxamides (3) from 2-halonitrobenzene (1) or heterocyclic analogous and cyanoacetamides (2). (n.d.). Retrieved January 2, 2026, from [Link]

- Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (2018).

- Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330.

-

Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamide. (n.d.). Retrieved January 2, 2026, from [Link]

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 109–120.

-

(S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate - ChemBK. (2024, April 9). Retrieved January 2, 2026, from [Link]

-

tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

tert-Butyl ((1H-indol-3-yl)methyl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

tert-butyl 1H-indol-7-ylcarbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI.

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 2, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Dual protection of amino functions involving Boc. (n.d.). RSC Publishing.

- FT-IR spectrum of tert-butyl... (n.d.).

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

(2-tert-butyl-1H-indol-5-yl) carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 6. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data for Tert-Butyl 1H-Indol-2-ylcarbamate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1H-indol-2-ylcarbamate is a molecule of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, appearing in a vast array of biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 2-amino position of the indole ring provides a crucial intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of this compound combines the planar, aromatic indole ring system with the bulky, non-polar tert-butyl group linked via a carbamate functionality. This combination of structural motifs gives rise to a unique spectroscopic fingerprint.

Physical and chemical stability of tert-Butyl 1H-indol-2-ylcarbamate

An In-Depth Technical Guide to the Physical and Chemical Stability of tert-Butyl 1H-indol-2-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a predictive and methodological framework for researchers, scientists, and drug development professionals. By dissecting the molecule's constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the indole nucleus—we anticipate its stability liabilities. This guide details the principal degradation pathways, including hydrolysis, oxidation, and photolysis, and provides robust, self-validating experimental protocols for conducting forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The ultimate goal is to empower researchers to establish a comprehensive stability profile, develop a validated stability-indicating analytical method, and make informed decisions regarding the formulation, storage, and handling of this critical compound.

Introduction: A Molecule of Two Moieties

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure comprises an indole ring system, a prevalent scaffold in numerous biologically active compounds, and a tert-butyl carbamate (Boc-carbamate) protecting group. This combination makes it a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its stability is not merely an academic exercise; it is a critical prerequisite for its effective use in a regulated drug development environment.[2][3]

The stability profile of a synthetic intermediate directly impacts the quality, purity, and safety of the final API.[3] Degradation can lead to the formation of impurities that may be difficult to remove, potentially possess their own pharmacological or toxicological activity, and compromise the integrity of the manufacturing process. This guide, therefore, provides the foundational knowledge and practical protocols to thoroughly investigate and control the stability of this compound.

Structural Analysis

The key to predicting the stability of this molecule lies in understanding the distinct chemical properties of its two core components:

-

The Indole Ring: This aromatic heterocyclic system is electron-rich and susceptible to electrophilic attack and oxidation. Its stability can be influenced by pH, light, and the presence of oxidizing agents.[4]

-

The tert-Butyl Carbamate (Boc Group): This functional group is a widely used amine-protecting group, prized for its stability under many synthetic conditions but its designed lability to acid.[5][6] Its primary degradation pathway is acid-catalyzed hydrolysis. The carbamate linkage itself can also be susceptible to base-catalyzed hydrolysis.[1]

Figure 1: Structural components of this compound.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, we can collate properties from closely related analogues to establish a baseline for experimental design.

| Property | Value / Prediction | Source / Analogue |

| Molecular Formula | C₁₃H₁₆N₂O₂ | - |

| Molecular Weight | 232.28 g/mol | [7] |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Melting Point | 105-126 °C (range) | Based on tert-Butyl carbamate (105-108 °C) and various indole derivatives.[8][9] |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, chloroform); slightly soluble in water. | Based on tert-Butyl carbamate properties.[9] |

| XLogP3 | ~2.4 - 3.6 | Based on isomers like tert-butyl N-(1H-indol-5-yl)carbamate.[7][10] |

Anticipated Chemical Degradation Pathways

A thorough understanding of potential degradation mechanisms is essential for designing effective stress studies. The primary liabilities of this compound are hydrolysis of the carbamate and oxidation of the indole ring.

Hydrolytic Degradation

The carbamate linkage is the most probable site of hydrolytic cleavage. This degradation is highly pH-dependent.[1][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc group is readily cleaved to yield 2-amino-1H-indole, isobutylene, and carbon dioxide. This is the most significant and predictable degradation pathway for this molecule.

-

Base-Catalyzed Hydrolysis: Alkaline conditions can also promote hydrolysis of the carbamate ester linkage, though often requiring more forcing conditions than acid-catalyzed cleavage, to produce the corresponding carbamic acid, which is unstable, and tert-butanol.[1]

Figure 2: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The electron-rich indole nucleus is susceptible to oxidation, particularly in the presence of agents like hydrogen peroxide (H₂O₂), metal ions, or atmospheric oxygen under heat and light. Oxidation can occur at various positions on the indole ring, leading to a complex mixture of degradation products, including hydroxylated species or ring-opened products.

Figure 3: Potential oxidative degradation of the indole moiety.

Photolytic and Thermal Degradation

-

Photostability: Indole derivatives are known to be sensitive to light.[4] Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to discoloration and the formation of complex polymeric degradation products. This is a critical parameter to test according to ICH guideline Q1B.[1]

-

Thermal Stability: While the indole ring is generally thermally stable, the Boc-carbamate group can undergo thermolysis at elevated temperatures, although this typically requires temperatures higher than those used in standard accelerated stability studies (e.g., >100-120 °C).

Experimental Design for Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability analysis.[1][2][3][11] The objective is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to produce and identify potential degradants without destroying the molecule entirely.[1] This process is fundamental to developing and validating a stability-indicating analytical method.

Figure 4: General workflow for a forced degradation study.

Step-by-Step Protocols

The following protocols are designed as robust starting points. The concentration of reagents and duration of stress should be adjusted to achieve the target 5-20% degradation.

Protocol 4.1.1: Acidic Hydrolysis

-

Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubation: Store the solution at 60°C, protected from light. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Quenching: Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M sodium hydroxide (NaOH) to halt the degradation.

-

Rationale: The use of elevated temperature accelerates the acid-catalyzed cleavage of the Boc group. Neutralization is critical to prevent further degradation on the autosampler of the HPLC.

Protocol 4.1.2: Basic Hydrolysis

-

Preparation: Use the same 1 mg/mL stock solution as in 4.1.1.

-

Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubation: Store the solution at 60°C, protected from light. Withdraw aliquots at time points as determined by the reaction rate.

-

Quenching: Neutralize each aliquot with an equivalent volume of 0.1 M HCl before analysis.

-

Rationale: This protocol tests the lability of the carbamate linkage under alkaline conditions. As with acid hydrolysis, quenching ensures the analytical result reflects the specific time point.

Protocol 4.1.3: Oxidative Degradation

-

Preparation: Use the same 1 mg/mL stock solution.

-

Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

-

Incubation: Store the solution at room temperature, protected from light, for up to 48 hours. Monitor periodically.

-

Quenching: No quenching is typically required, but samples should be analyzed promptly.

-

Rationale: 3% H₂O₂ is a standard reagent for simulating oxidative stress. The indole nucleus is the primary target. The reaction is typically run at room temperature to avoid thermally-induced degradation.[1]

Developing a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all process impurities and degradation products.

Method of Choice: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for stability studies of pharmaceutical compounds.[1][12][13]

-

Rationale for HPLC over GC: Many carbamates are thermally labile and may degrade in the high-temperature injector port of a Gas Chromatograph (GC), making quantification unreliable.[1][14] HPLC analysis is performed at or near ambient temperature, preserving the integrity of the sample.

Illustrative HPLC Method Parameters

The following table provides a starting point for method development. The goal is to achieve baseline separation between the main peak (this compound) and all degradation peaks.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for amine-containing compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | Start at 10-20% B, ramp to 95% B over 20-30 minutes | A gradient is essential to elute both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm & 280 nm | 220 nm provides a general response, while ~280 nm is characteristic of the indole chromophore. A DAD allows for peak purity assessment. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

Conclusion

The stability of this compound is governed by the distinct chemical behaviors of its indole and Boc-carbamate functionalities. The primary degradation pathways are predictable: acid-catalyzed hydrolysis of the Boc group and oxidation of the indole ring. A systematic investigation using the forced degradation protocols outlined in this guide is paramount. By subjecting the molecule to controlled hydrolytic, oxidative, photolytic, and thermal stress, researchers can proactively identify potential degradants. This knowledge is indispensable for the development of a robust, stability-indicating HPLC method, which in turn is crucial for ensuring the quality, safety, and efficacy of any subsequent API derived from this versatile intermediate. Adherence to these principles will provide the trustworthy data required for regulatory submissions and successful drug development.

References

- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

- BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.

- Viana, I., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.

- ChemBK. (2024). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate.

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- ResearchGate. (2008). Key parameters for carbamate stability in dilute aqueous–organic solution.

- ResearchGate. (2015). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.

- Panda, S. S., et al. (2016). Forced Degradation Studies. MedCrave online.

- Echemi. (n.d.). tert-butyl N-(1H-indol-5-yl)carbamate.

- PubChem. (n.d.). tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate.

- Li, J., et al. (2023). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry.

- PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Sigma-Aldrich. (n.d.). tert-Butyl N-(2,3-dihydroxypropyl)carbamate.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- BenchChem. (n.d.). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.

- ChemicalBook. (n.d.). tert-Butyl carbamate.

- PubChem. (n.d.). tert-Butyl ((1H-indol-3-yl)methyl)carbamate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]

- 9. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 10. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 | CID 12504746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of N-Boc-2-Aminoindoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 2-Aminoindole Scaffold and the N-Boc Protecting Group

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Among its derivatives, the 2-aminoindole moiety stands out as a privileged scaffold, integral to compounds exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of the amino group at the 2-position provides a vector for molecular elaboration and a key interaction point with biological targets.[1]

However, the inherent reactivity of the 2-amino group necessitates a robust protection strategy during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this purpose. Its widespread use stems from its ease of installation, stability under a broad range of reaction conditions (including basic, nucleophilic, and reductive environments), and, crucially, its facile removal under mild acidic conditions.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, characterization, and application of tert-butyl 1H-indol-2-ylcarbamates, a critical class of intermediates in contemporary drug discovery. While a specific CAS number for the parent compound, tert-butyl 1H-indol-2-ylcarbamate, is not cataloged, this guide will focus on the general and highly adaptable synthesis and utility of this class of molecules.

Core Synthesis Strategy: A Modular and Reliable Pathway to N-Boc-2-Aminoindoles

The synthesis of tert-butyl 1H-indol-2-ylcarbamates can be logically approached in a two-stage process: first, the construction of the 2-aminoindole core, followed by the protection of the amino group with the Boc moiety. Numerous methods exist for the synthesis of the indole ring itself, with classic named reactions like the Fischer, Reissert, and Bartoli syntheses providing foundational strategies.[6][7][8] More contemporary, metal-catalyzed approaches offer expanded scope and milder conditions.[9]

For the purpose of this guide, we will focus on a versatile and efficient one-pot synthesis of 2-aminoindoles from readily available starting materials, followed by a standard Boc-protection protocol. This approach is amenable to the generation of a diverse library of substituted analogs for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the 2-Aminoindole Core

A robust method for the synthesis of 2-aminoindoles involves the reductive cyclization of an ortho-nitroarylacetonitrile derivative. This transformation is typically high-yielding and tolerates a variety of functional groups on the aromatic ring.

Experimental Protocol: Synthesis of 2-Aminoindole

-

Reaction Setup: To a solution of 2-fluoronitrobenzene (1.0 eq) in dry dimethylformamide (DMF) is added cyanoacetamide (1.0 eq) and sodium hydride (2.2 eq, 60% dispersion in mineral oil) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Aromatic Substitution (SNAr): The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reductive Cyclization: After completion of the SNAr step, the reaction is carefully quenched with 1 N HCl (2.0 eq). Subsequently, iron(III) chloride (3.0 eq) and zinc dust (10 eq) are added.

-

Heating and Work-up: The mixture is heated to 100 °C for 1 hour. Upon cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aminoindole.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the cyanoacetamide, forming a potent nucleophile for the SNAr reaction. The subsequent one-pot reductive cyclization with zinc and iron(III) chloride provides an efficient and scalable method to construct the indole ring system.[1]

Part 2: Boc Protection of the 2-Amino Group

With the 2-aminoindole core in hand, the introduction of the Boc protecting group is a straightforward and high-yielding transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: The synthesized 2-aminoindole (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (Et3N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount) are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

Causality Behind Experimental Choices: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). The use of a base is necessary to neutralize the acidic proton of the amino group, facilitating the nucleophilic attack on the Boc anhydride.[4][5]

Caption: Role of N-Boc-2-aminoindole in a typical drug discovery workflow.

Recent studies have highlighted the importance of 2-aminoindole derivatives as potent inhibitors of various enzymes and receptors. For instance, they have been investigated as:

-

Antiviral Agents: Certain 2-aminoindole derivatives have shown significant activity against influenza A virus by targeting the viral RNA-dependent RNA polymerase (RdRp). [2]* NOD Antagonists: Novel 2,3-diaminoindole derivatives have been identified as antagonists of Nucleotide-binding Oligomerization Domain (NOD) proteins, which are involved in inflammatory responses.

-

Kinase Inhibitors: The 2-aminoindole scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are key targets in oncology.

The ability to readily synthesize and functionalize N-Boc-2-aminoindoles makes them invaluable tools for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

While a dedicated entry for this compound in chemical databases remains elusive, the synthetic accessibility and strategic importance of the broader class of N-Boc-2-aminoindoles are well-established. This technical guide provides a comprehensive framework for the synthesis, characterization, and application of these pivotal intermediates. By understanding the underlying principles of their preparation and the versatility of the Boc protecting group, researchers can effectively leverage the 2-aminoindole scaffold to develop novel therapeutics for a range of diseases.

References

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Taber, D. F., & Tirunahari, P. K. (2011).

- Shiri, M. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.

- Singh, S., & Singh, S. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 436-454.

- Kumar, A., & Singh, A. (2021). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 19(32), 6935-6956.

-

PubChem. (n.d.). tert-butyl 1H-indol-7-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Boyd, M. J., Allen, J. M., & Williams, J. M. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11045–11051.

- Wang, Z., et al. (2015). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.

- Google Patents. (2019). A method of preparing 2- aminoindole derivatives. CN108440496B.

-

ChemBK. (n.d.). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Retrieved from [Link]

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15483.

- Wang, Z., et al. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry, 271, 117044.

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

- Zoghlami, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1-6.

-

ResearchGate. (2025). Biologically active molecules containing 2‐aminoindole framework. Retrieved from [Link]

- Russo, C., et al. (2024). Discovery of 2,3-Diaminoindole Derivatives as a Novel Class of NOD Antagonists. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2,3-Dihydro-1H-indol-6-yl)-carbamic Acid Tert-butyl Ester. Retrieved from [Link]

-

UNICAM. (n.d.). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

-

PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-the-Synthesis-of-tert-Butyl-1H-indol-2-ylcarbamate-A-Cornerstone-for-Modern-Drug-Discovery

Abstract

The 2-aminoindole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic molecules with significant biological activity. However, the inherent instability of the parent 2-aminoindole molecule presents a considerable challenge for its application in multi-step synthetic campaigns. The introduction of the tert-butoxycarbonyl (Boc) protecting group to form tert-Butyl 1H-indol-2-ylcarbamate provides a robust, stable, and synthetically versatile intermediate. This guide offers an in-depth exploration of the synthesis of this crucial building block. While pinpointing the absolute "first" synthesis is historically complex, this document details a foundational and efficient two-stage approach: the initial formation of the 2-aminoindole core, followed by its definitive N-Boc protection. We will delve into the causality behind the synthetic strategies, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of these transformations.

Introduction: The Strategic Importance of N-Boc-2-Aminoindole

The indole nucleus is one of the most important heterocycles in drug discovery, appearing in everything from neurotransmitters like serotonin to blockbuster drugs like sumatriptan.[1] The 2-aminoindole variant is particularly noteworthy as a key fragment in a multitude of biologically active compounds, including inhibitors of IκB-kinase and phosphodiesterase-V.[1] These compounds have applications as hypotensives, diuretics, and appetite suppressants.[1]

Despite its potential, the free 2-aminoindole is notoriously unstable, prone to oxidation and dimerization. This reactivity makes its direct use in complex syntheses impractical. The solution lies in the application of a protecting group, and the tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role.

The resulting molecule, This compound , offers the perfect balance of stability and reactivity. The Boc group passivates the nucleophilic and basic nature of the exocyclic amine, allowing for selective functionalization at other positions of the indole ring.[2] Crucially, the Boc group can be removed under mild acidic conditions that often leave other functional groups intact, making it an ideal orthogonal protecting group in complex synthetic pathways.[3] This guide will illuminate a reliable pathway to this indispensable chemical tool.

The Synthetic Imperative: A Two-Stage Approach

The synthesis of this compound is most logically and efficiently approached in two distinct stages:

-

Formation of the 2-Aminoindole Core: Constructing the foundational, albeit unstable, heterocyclic system.

-

N-Boc Protection: The immediate "capping" of the reactive 2-amino group to yield the stable, workable carbamate.

This staged methodology ensures that the unstable intermediate is generated and consumed in a controlled manner, maximizing the overall yield and purity of the final product.

Stage 1: A Robust One-Pot Synthesis of 2-Aminoindole

While numerous methods exist for indole synthesis, one of the most efficient and practical routes to the 2-aminoindole core starts from readily available 2-halonitrobenzenes. A particularly effective strategy involves a one-pot, two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[1][4]

Causality of the Method:

-

Starting Materials: 2-Fluoronitrobenzene is an excellent substrate. The fluorine atom is a good leaving group, activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position.

-

Nucleophile: The enolate of a cyanoacetamide derivative serves as the carbon nucleophile.

-

SNAr Reaction: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the cyanoacetamide, generating the nucleophile which then displaces the fluoride.

-

Reductive Cyclization: The key transformation involves the reduction of the nitro group. A combination of zinc dust and an iron(III) chloride catalyst in an acidic medium is highly effective.[1] The resulting aniline intermediate undergoes a spontaneous intramolecular cyclization onto the nitrile, followed by tautomerization to yield the aromatic 2-aminoindole.

This one-pot approach is highly advantageous as it avoids the isolation of the potentially unstable SNAr intermediate, leading to higher overall efficiency.[1]

Stage 2: The Definitive N-Boc Protection

With the unstable 2-aminoindole formed in situ or isolated with care, the immediate protection of the amino group is paramount. The reagent of choice is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][5]

The Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of the 2-amino group nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion, which is an excellent leaving group.

-

Deprotonation/Decomposition: The resulting protonated carbamate is deprotonated. The tert-butoxycarbonate leaving group is unstable and readily decomposes into carbon dioxide and the tert-butoxide anion, which can act as the base for the deprotonation step. The evolution of CO₂ gas is a strong thermodynamic driving force for the reaction.[3]

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to the Putative Mechanism of Action of tert-Butyl 1H-indol-2-ylcarbamate

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized at the 2-position with a carbamate moiety, specifically a tert-butyl carbamate, the resulting molecule, tert-Butyl 1H-indol-2-ylcarbamate, presents a unique chemical entity with unexplored therapeutic potential. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. In the absence of direct experimental data for this specific molecule, we present a series of hypothesized mechanisms based on the well-documented activities of structurally related indole-2-carboxamides and other indole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this promising compound, from initial hypothesis to experimental validation.

Introduction to this compound: A Molecule of Interest

The structure of this compound combines two key pharmacophoric features: the indole ring and a tert-butyl carbamate group. The indole ring is a common motif in a multitude of biologically active compounds, contributing to their ability to interact with various protein targets through hydrogen bonding and π-π stacking interactions.[1][2] The carbamate group, particularly the tert-butyl carbamate (Boc), is often utilized in drug design for its chemical stability and its capacity to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The placement of the carbamate at the 2-position of the indole ring is of particular interest, as derivatives of indole-2-carboxamides have demonstrated significant biological activities, ranging from anti-infective to anticancer effects.[5][6][7]

This guide will explore the most probable mechanisms of action for this compound, drawing parallels from structurally analogous compounds. We will then provide detailed experimental protocols to systematically test these hypotheses.

Hypothesized Mechanisms of Action

Based on the structure of this compound and the known biological activities of related compounds, we propose the following potential mechanisms of action for investigation.

Modulation of Cannabinoid Receptors

Rationale: Several studies have identified indole-2-carboxamides as potent allosteric modulators of the cannabinoid CB1 receptor.[8] Given the structural similarity between a carboxamide and a carbamate at the 2-position of the indole ring, it is plausible that this compound could interact with cannabinoid receptors.

Proposed Signaling Pathway:

Caption: Putative modulation of cannabinoid receptor signaling.

Inhibition of Cholinesterases

Rationale: Carbamate derivatives are a well-established class of cholinesterase inhibitors. Furthermore, carbamate derivatives of indolines have been specifically investigated for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate moiety can act as a carbamoylating agent within the enzyme's active site, leading to reversible inhibition.

Anti-inflammatory Activity via COX Inhibition

Rationale: Indole-containing compounds, most notably Indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. While structurally distinct from Indomethacin, the indole scaffold of this compound suggests a potential for anti-inflammatory activity, possibly through interaction with COX-1 and/or COX-2.

Antioxidant Properties

Rationale: The indole nucleus is known to possess antioxidant properties due to its electron-rich nature, which allows it to scavenge free radicals. This is a common feature among many indole derivatives and represents a plausible intrinsic activity of this compound.

Experimental Workflows for Mechanistic Elucidation

To validate the aforementioned hypotheses, a systematic experimental approach is required. The following section details the protocols for key assays.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine if this compound binds to CB1 or CB2 receptors.

Experimental Workflow:

Caption: Workflow for cannabinoid receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK-293 cells transiently or stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Use a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and a range of concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a saturating concentration of a known CB1/CB2 agonist (e.g., WIN 55,212-2).

-

Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of acetylcholinesterase (AChE).

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Purified human recombinant AChE.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, DTNB, and the test compound (this compound) at various concentrations.

-

Add the AChE enzyme to each well (except for the blank).

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm kinetically over several minutes.

-

-

Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the rate of the uninhibited enzyme.

| Component | Concentration |

| Assay Buffer | 0.1 M Phosphate, pH 8.0 |

| ATCI | 14-15 mM |

| DTNB | 10 mM |

| AChE | 0.1-0.25 U/mL |

Table 1: Reagent Concentrations for Cholinesterase Inhibition Assay

COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of the peroxidase activity of COX-2.

Detailed Protocol:

-

Reagents: Utilize a commercial COX-2 inhibitor screening kit.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, a fluorometric probe, and the test compound.

-

Add human recombinant COX-2 enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Antioxidant Activity Assays

A panel of assays should be used to evaluate the antioxidant potential.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple and widely used method to assess the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Summary and Future Directions

The structural features of this compound suggest a high probability of biological activity. The proposed mechanisms of action—cannabinoid receptor modulation, cholinesterase inhibition, COX inhibition, and antioxidant activity—are based on strong precedents from structurally related compounds. The experimental workflows provided in this guide offer a clear and systematic path to investigate these hypotheses.

Should initial screenings yield positive results in any of these assays, further studies will be warranted. These would include determining the mode of inhibition (e.g., competitive, non-competitive, or allosteric), assessing selectivity against related targets (e.g., CB2 vs. CB1, BuChE vs. AChE, COX-1 vs. COX-2), and ultimately, evaluating the compound's efficacy in cellular and in vivo models relevant to the identified mechanism. The exploration of this compound's mechanism of action holds the potential to uncover a novel therapeutic agent with applications in neurodegenerative diseases, inflammation, or other pathological conditions.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]

-

N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study. PubMed. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

-

Reported bioactive indole-2-carboxamides. | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]

-

Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. PubMed. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

-

Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

A_Comprehensive_Guide_to_the_Biological_Potential_of_tert-Butyl_1H-indol-2-ylcarbamate_Derivatives

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] This guide provides an in-depth technical exploration of a specific class of indole derivatives: tert-Butyl 1H-indol-2-ylcarbamates. We will delve into their synthesis, diverse biological activities, and the established experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the therapeutic potential of these promising molecules.

The Privileged Indole Scaffold: A Gateway to Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged" scaffold in drug discovery.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are critical for its interactions with various biological targets.[2] This versatility has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5][6] The introduction of a tert-butyl carbamate group at the 2-position of the indole ring creates a key intermediate, tert-Butyl 1H-indol-2-ylcarbamate, which serves as a versatile starting point for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives is a critical step in exploring their therapeutic potential. A common synthetic route involves the reaction of indole with a suitable reagent to introduce the carbamate group. Subsequent modifications to the indole ring or the carbamate moiety can then be performed to generate a library of derivatives.

General Synthetic Protocol

A general approach to synthesizing substituted tert-butyl carbamate derivatives involves the condensation of an amino-substituted precursor with various carboxylic acids in the presence of coupling reagents.[7][8]

Step-by-Step Methodology:

-

Preparation of the Amino Precursor: A typical starting material is an amino-substituted indole.

-

Coupling Reaction: The amino precursor is reacted with a selected carboxylic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt).[7][8]

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.

-

Purification: The resulting product is purified using column chromatography to yield the desired tert-butyl carbamate derivative.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][5][6] Their mechanisms of action often involve the inhibition of key cellular processes such as cell division and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action

The anticancer activity of indole derivatives can be attributed to several mechanisms:

-

Tubulin Polymerization Inhibition: Some indole-based compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[5][6]

-

Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth and proliferation.[1][3]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[9]

-

Suppression of Signaling Pathways: Certain indole derivatives have been shown to inhibit critical signaling pathways like Akt/mTOR/NF-κB, which are often hyperactive in cancer.[10]

Experimental Evaluation of Anticancer Activity

A systematic approach is employed to evaluate the anticancer potential of newly synthesized compounds, starting with in vitro assays and progressing to in vivo models for promising candidates.[11][12][13]

3.2.1. In Vitro Assays

Initial screening of anticancer activity is typically performed using a panel of human cancer cell lines.[11][12]

a) Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

Experimental Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[12]

b) Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term cytotoxic effects of a compound.[13]

Experimental Protocol:

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Compound Treatment: Cells are treated with the test compound for a defined period.

-

Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated until visible colonies are formed.

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

3.2.2. In Vivo Models

Promising compounds identified from in vitro screens are further evaluated in animal models to assess their antitumor efficacy and toxicity.[12][13] The hollow fiber assay is a rapid in vivo method to evaluate the cytotoxicity of drugs on human tumor cells grown in hollow fibers implanted in mice.[14]

Anticancer Evaluation Workflow

Caption: Step-wise workflow for the evaluation of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases.[15] Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have demonstrated significant anti-inflammatory properties.[5]

Mechanism of Action

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key enzymes and pathways involved in the inflammatory response:

-

COX/LOX Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][15]

-

Inhibition of Protein Denaturation: Protein denaturation is a key step in the inflammatory process, and compounds that can prevent it are considered to have anti-inflammatory potential.[15][16][17]

-

Membrane Stabilization: Stabilization of lysosomal and erythrocyte membranes can prevent the release of pro-inflammatory enzymes and mediators.[15][16][18]

Experimental Evaluation of Anti-inflammatory Activity

Several in vitro assays are commonly used for the initial screening of anti-inflammatory activity.[15][16]

a) Protein Denaturation Inhibition Assay

This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[16][17][18]

Experimental Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of BSA) is prepared.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) followed by heating to induce denaturation (e.g., 70°C).

-

Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.

b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonicity or heat.[18]

Experimental Protocol:

-

HRBC Suspension Preparation: A suspension of human red blood cells is prepared from fresh blood.

-

Treatment: The HRBC suspension is treated with the test compound at different concentrations.

-

Induction of Lysis: Lysis is induced by either heat or a hypotonic solution.

-

Hemoglobin Estimation: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

-

Calculation of Protection: The percentage of membrane stabilization is calculated.

Data Presentation: Anti-inflammatory Activity

| Derivative | Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |

| Compound A | 100 | 45.2 ± 2.1 | 55.8 ± 3.4 |

| 250 | 68.7 ± 3.5 | 72.1 ± 4.2 | |

| 500 | 85.1 ± 4.2 | 89.3 ± 5.1 | |

| Compound B | 100 | 38.9 ± 1.8 | 49.5 ± 2.9 |

| 250 | 61.3 ± 2.9 | 65.4 ± 3.8 | |

| 500 | 79.8 ± 3.7 | 82.6 ± 4.5 | |

| Indomethacin (Standard) | 100 | 92.5 ± 4.8 | 95.2 ± 5.5 |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[19][20] Indole derivatives have shown promise as a source of new antibacterial and antifungal compounds.[1][4][21]

Mechanism of Action

The antimicrobial activity of indole derivatives can be attributed to various mechanisms, including:

-

Disruption of Cell Membrane Integrity: Some compounds can damage the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: They can inhibit enzymes that are crucial for microbial survival and replication.

-

Interference with DNA Synthesis: Some derivatives may interfere with DNA replication or repair processes in microorganisms.[4]